molecular formula C18H23NO3S B345312 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 616214-78-9

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B345312
CAS No.: 616214-78-9
M. Wt: 333.4g/mol
InChI Key: LOXVKOCAVQTELE-UHFFFAOYSA-N
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Description

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[221]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure and the presence of an indolinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . The indolinylsulfonyl group can be introduced through sulfonylation reactions using appropriate sulfonyl chlorides and indole derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The indolinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bicyclic core provides structural stability and influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclic core and the indolinylsulfonyl group. This combination imparts specific chemical properties and biological activities that are not observed in similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-17(2)14-7-9-18(17,16(20)11-14)12-23(21,22)19-10-8-13-5-3-4-6-15(13)19/h3-6,14H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVKOCAVQTELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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